6-O-Methylerythromycin B is a semi-synthetic derivative of erythromycin B, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound is notable for its enhanced antibacterial properties compared to its parent compound. It primarily targets gram-positive bacteria and some gram-negative bacteria, making it valuable in treating various bacterial infections.
The primary source of 6-O-Methylerythromycin B is erythromycin B, which is produced by fermentation processes involving specific strains of Saccharopolyspora erythraea. The compound can also be synthesized through chemical modifications of erythromycin derivatives.
6-O-Methylerythromycin B belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are known for their ability to inhibit bacterial protein synthesis. This compound specifically falls under the subclass of methylated erythromycins, which have been modified to improve their pharmacological properties.
The synthesis of 6-O-Methylerythromycin B typically involves regioselective methylation of the 6-hydroxyl group of erythromycin B. Several methods have been documented:
The molecular formula of 6-O-Methylerythromycin B is C_16H_30N_2O_5. It features a large lactone ring typical of macrolides, with a methyl group attached at the 6-position. The structural representation highlights the following key features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
6-O-Methylerythromycin B undergoes various chemical reactions that are critical for its biological activity:
The mechanism by which 6-O-Methylerythromycin B exerts its antibacterial effects involves:
Data from in vitro studies indicate that 6-O-Methylerythromycin B demonstrates significant activity against both penicillin-sensitive and penicillin-resistant strains of bacteria .
Relevant data on these properties can be obtained through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and stability testing.
6-O-Methylerythromycin B has several applications in scientific research and medicine:
The discovery of 6-O-Methylerythromycin B is rooted in the broader exploration of macrolide antibiotics, beginning with the isolation of erythromycin A from Saccharopolyspora erythraea (originally Streptomyces erythreus) in 1952 [2] [9]. Early efforts to modify erythromycin’s structure aimed to overcome its acid instability and limited bioavailability. Methylation at specific positions emerged as a key strategy, leading to semi-synthetic derivatives. 6-O-Methylerythromycin B was identified as a minor metabolite during studies of Streptomyces fermentation broths in the 1970s–1980s, alongside its more famous analog, clarithromycin (6-O-methylerythromycin A) [2] [7]. Unlike clarithromycin—which advanced to clinical use—6-O-Methylerythromycin B remained a research intermediate, pivotal for structure-activity relationship (SAR) studies. Its synthesis typically involved regioselective methylation of erythromycin B using enzymatic or chemical methods, reflecting evolving methodologies in antibiotic derivatization [7] [10].
6-O-Methylerythromycin B belongs to the 14-membered macrolide subclass, characterized by a macrocyclic lactone ring decorated with deoxy sugar moieties (Figure 1) [2] [4]. Its core structure comprises:
Table 1: Structural Comparison of Key 14-Membered Macrolides
Compound | C-6 Modification | C-12 Modification | Sugar Moieties |
---|---|---|---|
Erythromycin A | -OH | -OH | Desosamine, Cladinose |
Erythromycin B | -OH | -OH | Desosamine, Cladinose |
Clarithromycin | -OCH₃ | -OH | Desosamine, Cladinose |
6-O-Methylerythromycin B | -OCH₃ | -OH | Desosamine, Cladinose |
6,11-Di-O-methylerythromycin A | -OCH₃ | -OCH₃ | Desosamine, Cladinose |
This methylation enhances acid stability by preventing ketal formation between C-6/C-9 and C-12, a degradation pathway that plagues unmodified erythromycins [7]. However, 6-O-Methylerythromycin B lacks the C-12 methylation seen in advanced analogs like 6,11-di-O-methylerythromycin A, which further optimizes pharmacokinetics [10].
6-O-Methylerythromycin B serves as a critical scaffold for designing macrolides active against resistant pathogens. Key research applications include:
Table 2: Antibacterial Activity of 6-O-Methylerythromycin B Analogs vs. Resistant Pathogens
Compound | S. aureus (erm+) MIC (μg/mL) | S. pneumoniae (mef+) MIC (μg/mL) | H. influenzae MIC (μg/mL) |
---|---|---|---|
Erythromycin A | >64 | >64 | 4–8 |
Clarithromycin | 32–64 | 16–32 | 4–8 |
6,11-di-O-methylerythromycin A | 0.25 | 0.12 | 1–2 |
C-3 Carbamate derivative of 6,11-di-O-methylerythromycin A (e.g., 4p) | ≤0.12 | ≤0.12 | ≤0.25 |
C-4″ Carbamate derivative (e.g., 10y) | ≤0.25 | ≤0.12 | ≤0.25 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7